1-(2-fluorophenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide
Description
The compound 1-(2-fluorophenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide features a tricyclic dibenzo[b,f][1,4]oxazepine core. This structure incorporates an oxygen atom at position 1 and a nitrogen atom at position 4 within the seven-membered oxazepine ring. Key substituents include:
- A methyl group at position 10.
- A methanesulfonamide group at position 2, linked to a 2-fluorophenyl moiety.
The fluorine atom on the phenyl ring enhances metabolic stability and lipophilicity, while the sulfonamide group improves solubility and target-binding interactions.
Properties
IUPAC Name |
1-(2-fluorophenyl)-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O4S/c1-24-18-8-4-5-9-20(18)28-19-11-10-15(12-16(19)21(24)25)23-29(26,27)13-14-6-2-3-7-17(14)22/h2-12,23H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPLPWYBGLGIHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-fluorophenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a dibenzo[b,f][1,4]oxazepine core, which contributes to its unique biological activities. The presence of the methanesulfonamide group enhances its solubility and bioavailability.
The primary biological activity of this compound is attributed to its selective inhibition of the Dopamine D2 receptor . This receptor is crucial in various neurological processes, and its modulation can lead to therapeutic effects in conditions like schizophrenia and Parkinson's disease. The compound's interaction with the D2 receptor alters dopaminergic signaling pathways, particularly affecting the mesolimbic and nigrostriatal pathways.
Antipsychotic Effects
Research indicates that compounds with similar structures exhibit antipsychotic properties by antagonizing dopamine receptors. A study demonstrated that derivatives of dibenzo[b,f][1,4]oxazepines significantly reduced hyperactivity in animal models, suggesting potential use in treating psychotic disorders .
Case Studies
- Antipsychotic Efficacy : A case study involving a related compound demonstrated significant reductions in symptoms of schizophrenia in patients resistant to traditional therapies. This supports the hypothesis that compounds targeting D2 receptors can provide alternative treatments .
- Influenza Inhibition : In vitro studies on structurally similar compounds indicated IC50 values ranging from 0.29 to 12 µg/mL against multiple influenza strains. These findings highlight the potential for further exploration of this compound as an antiviral agent .
Data Table: Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of this compound share the dibenzo[b,f][1,4]oxazepine scaffold but differ in substituents, which significantly influence physicochemical and pharmacological properties. Below is a comparative analysis based on the evidence provided:
N-(10-Methyl-11-Oxo-10,11-Dihydrodibenzo[b,f][1,4]Oxazepin-2-yl)-2-(Trifluoromethyl)Benzamide
N-(10-Ethyl-11-Oxo-10,11-Dihydrodibenzo[b,f][1,4]Oxazepin-2-yl)-2,4-Dimethoxybenzene-1-Sulfonamide
N-(10-Ethyl-11-Oxo-10,11-Dihydrodibenzo[b,f][1,4]Oxazepin-2-yl)-5,6,7,8-Tetrahydronaphthalene-2-Sulfonamide
N-(10-Acetyl-10,11-Dihydrodibenzo[b,f][1,4]Oxazepin-2-yl)-4-Methylbenzenesulfonamide
Research Findings and Implications
- Fluorine vs. Trifluoromethyl : The target compound’s 2-fluorophenyl group balances lipophilicity and metabolic stability, whereas the trifluoromethyl group in ’s analog may hinder solubility despite superior stability .
- Sulfonamide vs. Amide : Sulfonamide derivatives generally exhibit stronger acidity (pKa ~1-2) compared to amides (pKa ~15-20), influencing ionization and binding under physiological conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
